molecular formula C12H16BrNO B2970107 2-Bromo-N-(2-isopropylphenyl)propanamide CAS No. 67262-52-6

2-Bromo-N-(2-isopropylphenyl)propanamide

Cat. No.: B2970107
CAS No.: 67262-52-6
M. Wt: 270.17
InChI Key: MQKWFWXREOIPHO-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-isopropylphenyl)propanamide is an organic compound with the molecular formula C12H16BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and an isopropylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-isopropylphenyl)propanamide typically involves the bromination of N-(2-isopropylphenyl)propanamide. One common method is the reaction of N-(2-isopropylphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yields. Additionally, the use of catalysts or alternative brominating agents may be explored to optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-isopropylphenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures, potentially involving the isopropylphenyl group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed, usually in acidic or basic media.

Major Products Formed

    Substitution: New amide derivatives with different functional groups replacing the bromine atom.

    Reduction: The corresponding amine derivative.

    Oxidation: Various oxidized products depending on the specific conditions and reagents used.

Scientific Research Applications

2-Bromo-N-(2-isopropylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-isopropylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropylphenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-phenylpropanamide: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.

    2-Bromo-N-(4-isopropylphenyl)propanamide: Similar but with the isopropyl group in a different position, affecting its reactivity and interactions.

    2-Bromo-N-(2-methylphenyl)propanamide: Similar but with a methyl group instead of an isopropyl group, leading to variations in its chemical behavior.

Uniqueness

2-Bromo-N-(2-isopropylphenyl)propanamide is unique due to the specific positioning of the isopropyl group, which influences its steric and electronic properties. This uniqueness can result in distinct reactivity patterns and interactions with biological targets, making it valuable for specific research applications.

Properties

IUPAC Name

2-bromo-N-(2-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(2)10-6-4-5-7-11(10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKWFWXREOIPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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